molecular formula C15H22ClN3O2 B7887165 (6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester

(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B7887165
M. Wt: 311.81 g/mol
InChI Key: MEBRPBAVCWPZKI-UHFFFAOYSA-N
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Description

(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C15H23ClN2O2. It is a small molecule that has found applications in various fields, including drug development and chemical research. This compound is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(6-chloropyridin-2-yl)piperidin-4-ylcarbamate typically involves the reaction of 6-chloropyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as sodium hexamethyldisilazide. The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution: Products with different substituents on the pyridine ring.

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the piperidine ring.

    Hydrolysis: 6-chloropyridin-2-ylamine and tert-butyl alcohol.

Scientific Research Applications

(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-chloropyridin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in drug development, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (6-chloropyridin-2-yl)carbamate: Shares the chloropyridine moiety but lacks the piperidine ring.

    Tert-butyl 1-(6-fluoropyridin-2-yl)piperidin-4-ylcarbamate: Similar structure with a fluorine atom instead of chlorine.

    Tert-butyl 1-(6-bromopyridin-2-yl)piperidin-4-ylcarbamate: Similar structure with a bromine atom instead of chlorine.

Uniqueness

(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester is unique due to the combination of its tert-butyl, chloropyridine, and piperidine moieties. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridin-2-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)17-11-7-9-19(10-8-11)13-6-4-5-12(16)18-13/h4-6,11H,7-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBRPBAVCWPZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

TEA (0.13 ml, 0.99 mmol) and 2,6-dichloropyridine (0.14 g, 0.99 mmol) were added to a solution of tert-butyl piperidin-4-ylcarbamate (0.20 g, 0.99 mmol) in NMP (2 ml) at room temperature. Using a Smith Microwave Synthesizer, the mixture was subjected to single-mode microwave at 150° C. for 30 minutes. The mixture was diluted with EtOAc and washed with water three times. The organic phase was dried over magnesium sulfate and concentrated to give the title compound. (300 mg).
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